molecular formula C13H15FN2O2 B12236375 8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12236375
M. Wt: 250.27 g/mol
InChI Key: XKSRMQCBNBCSOJ-UHFFFAOYSA-N
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Description

8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound that features a bicyclic structure with a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method is the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate . This intermediate can then be further modified through various organic reactions to introduce the bicyclic structure and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts and reaction conditions that favor the desired transformations. The Suzuki–Miyaura coupling reaction is one such method that could be employed for the formation of carbon-carbon bonds in the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes by forming strong hydrogen bonds or electrostatic interactions. The bicyclic structure may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[321]octan-3-ol is unique due to the presence of both a fluorinated pyridine ring and a bicyclic structure

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

InChI

InChI=1S/C13H15FN2O2/c14-12-7-15-4-3-11(12)13(18)16-8-1-2-9(16)6-10(17)5-8/h3-4,7-10,17H,1-2,5-6H2

InChI Key

XKSRMQCBNBCSOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)O

Origin of Product

United States

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